Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
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Description
Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4OS3 and its molecular weight is 477.06. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride are the quorum sensing pathways in bacteria . These pathways play a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors such as nutrient availability and defense mechanisms .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The affected biochemical pathways are primarily those involved in bacterial cell-cell communication, specifically the quorum sensing pathways . The downstream effects of inhibiting these pathways include a reduction in biofilm formation, virulence production, and other pathogenic behaviors .
Result of Action
The result of the compound’s action is a disruption in the bacteria’s ability to coordinate host toxic behaviors . This includes a reduction in biofilm formation, virulence production, and other pathogenic behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, thereby influencing the compound’s efficacy . .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS3.ClH/c26-21(20-23-15-4-1-2-5-18(15)29-20)25-11-9-24(10-12-25)8-7-19-22-16(14-28-19)17-6-3-13-27-17;/h1-6,13-14H,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLUPZXZVRRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=NC(=CS2)C3=CC=CS3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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